molecular formula C24H25N3O3 B14933186 2-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B14933186
M. Wt: 403.5 g/mol
InChI Key: UUCSWVUSCUBNIA-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide (molecular formula: C₂₄H₂₅N₃O₃; molecular weight: 403.48 g/mol) is a heterocyclic compound featuring a fused indole-carbazole scaffold. The indole moiety is substituted with a methoxy group at the 4-position, while the tetrahydrocarbazole core contains a methoxy group at the 6-position. These substituents likely modulate electronic properties and steric interactions, influencing binding affinity in biological targets such as enzymes or receptors . The acetamide linker bridges the two aromatic systems, a structural motif common in bioactive molecules targeting neurological or inflammatory pathways .

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C24H25N3O3/c1-29-15-9-10-19-18(13-15)16-5-3-6-20(24(16)26-19)25-23(28)14-27-12-11-17-21(27)7-4-8-22(17)30-2/h4,7-13,20,26H,3,5-6,14H2,1-2H3,(H,25,28)

InChI Key

UUCSWVUSCUBNIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C=CC5=C4C=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and carbazole intermediates:

    Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Carbazole Intermediate: The carbazole moiety can be synthesized through the Borsche-Drechsel cyclization, where an o-nitrotoluene derivative undergoes cyclization in the presence of a strong base.

These intermediates are then coupled through an acylation reaction to form the final compound. The reaction conditions typically involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine.

    Substitution: The indole and carbazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Potential use in the development of organic electronic materials due to its conjugated structure.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The indole and carbazole moieties are known to interact with biological macromolecules, potentially leading to modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

N-(6-Methoxy-2,3,4,9-Tetrahydro-1H-carbazol-1-yl)-2-(2-Methyl-1H-indol-3-yl)acetamide

  • Molecular Formula : C₂₄H₂₅N₃O₂
  • Key Differences : Replaces the 4-methoxyindole group with a 2-methylindole.
  • LogP (4.31) indicates high lipophilicity, similar to the target compound .

N-(6-Methoxy-2,3,4,9-Tetrahydro-1H-carbazol-1-yl)-2-[(4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl)Oxy]Acetamide

  • Molecular Formula : C₂₇H₂₆N₂O₅
  • Key Differences: Incorporates a cyclopentachromenone-oxygen linker instead of indole.

Derivatives with Triazole/Thiadiazole Heterocycles

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-Chlorophenyl)Acetamide (6m)

  • Molecular Formula : C₂₁H₁₈ClN₄O₂
  • Key Differences : Replaces carbazole with a triazole-naphthalene system and chlorophenyl group.
  • Impact : The triazole ring enhances π-π stacking, while the chloro substituent increases electrophilicity. IR data (1678 cm⁻¹ for C=O) confirm structural integrity, but the absence of carbazole may reduce planar aromatic interactions .

N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(2-Isopropyl-5-Methylphenoxy)Acetamide (5j)

  • Molecular Formula : C₂₂H₂₃ClN₄O₂S
  • Key Differences : Uses a thiadiazole-thioether linkage instead of carbazole-indole.
  • Impact: The thiadiazole core and isopropylphenoxy group may improve metabolic stability but reduce CNS penetration due to higher polarity (melting point: 138–140°C vs. ~135°C for triazole analogs) .

Bioactive Indole-Based Acetamides

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-Cyanophenyl)Sulfonyl)Acetamide (39)

  • Molecular Formula : C₂₅H₁₉ClN₄O₄S
  • Key Differences : Features a sulfonamide group and chlorobenzoyl substitution.
  • Impact : The sulfonamide enhances acidity (pKa ~1–2), favoring ionized forms at physiological pH. This contrasts with the target compound’s neutral acetamide linker, which may limit solubility but improve membrane permeability .

4-Arylbenzelidene-2-((5-Fluoro-1H-Indol-1-yl)Methyl)Oxazol-5(4H)-one Derivatives

  • Key Differences : Oxazolone ring replaces carbazole; fluorine substitution on indole.
  • Impact : Fluorine increases electronegativity and metabolic resistance. Antioxidant assays (DPPH radical scavenging) showed IC₅₀ values ranging 15–30 μM, suggesting moderate activity compared to carbazole analogs (unquantified in evidence) .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic derivative that combines indole and carbazole moieties. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 330.39 g/mol. The structure contains an indole ring substituted at the 4-position with a methoxy group and a carbazole moiety that is tetrahydro-substituted.

Preliminary studies suggest that this compound may exert its biological effects through modulation of various signaling pathways. The indole structure is known for its role in serotonin receptor interactions, while the carbazole component may influence kinase activity.

Potential Targets:

  • Serotonin Receptors : The indole moiety may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and various psychiatric conditions.
  • Kinases : The carbazole structure might inhibit specific kinases involved in cancer progression and other diseases.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

CompoundIC50 (µM)Target
Compound A5.0GSK-3β
Compound B10.0ERK2
2-(4-methoxy...TBDTBD

Table 1: Inhibitory Concentration (IC50) values of related compounds against various targets.

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Indole derivatives have been associated with neuroprotection against oxidative stress and neuroinflammation, suggesting that this compound could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Study on Antidepressant-like Effects :
    A recent study investigated the antidepressant-like effects of similar indole derivatives in animal models. Results indicated significant reductions in depressive behavior, potentially linked to serotonin receptor modulation.
  • Cancer Cell Line Studies :
    In vitro studies using human cancer cell lines demonstrated that compounds with similar structures inhibited cell growth effectively. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Key Findings:

  • Absorption : Rapid absorption was noted in preliminary studies.
  • Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via renal pathways.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling, typically using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key steps include:

  • Reagent Selection : Use tert-butanol/water (3:1) as a solvent system with Cu(OAc)₂ (10 mol%) for efficient 1,3-dipolar cycloaddition .
  • Precursor Optimization : Adjust substituents on indole and carbazole moieties (e.g., methoxy groups) to stabilize intermediates. For example, 4-methoxyindole derivatives require controlled deprotection to avoid side reactions .
  • Yield Enhancement : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and recrystallize crude products in ethanol to achieve >80% purity .

Basic Research Question

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm) and carbazole NH protons (δ ~10.5 ppm). Compare with reference spectra of analogous indole-carbazole hybrids to confirm regiochemistry .
  • IR Spectroscopy : Verify carbonyl (C=O, ~1670 cm⁻¹) and triazole (C-N, ~1300 cm⁻¹) stretches to confirm acetamide and heterocyclic linkages .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal data. For example, bond angles in the carbazole core should align with reported indole derivatives (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile, CCDC 867686) .

Advanced Research Question

Q. How can computational chemistry predict the reactivity and stability of intermediates during synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states in CuAAC reactions. Compare activation energies of competing pathways (e.g., triazole vs. oxazole formation) .
  • Solvent Effects : Simulate solvation models (e.g., CPCM) to optimize solvent selection. For example, tert-butanol/water mixtures reduce steric hindrance in azide-alkyne coupling .
  • Machine Learning : Train models on published reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) for novel analogs .

Advanced Research Question

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., deprotected indoles or oxidized carbazoles). Adjust reaction atmosphere (N₂ purge) to minimize oxidation .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to identify conformational isomers. For example, carbazole ring puckering may cause splitting of NH signals .
  • Isotopic Labeling : Synthesize ¹³C-labeled acetamide precursors to trace unexpected coupling patterns in ¹³C NMR .

Advanced Research Question

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br) or nitro groups on the indole/carbazole rings. Compare IC₅₀ values against Bcl-2/Mcl-1 targets (e.g., 10j–10m derivatives showed 2–5 µM activity in leukemia cells) .
  • Docking Studies : Use AutoDock Vina to model interactions with apoptotic proteins. Prioritize compounds with hydrogen bonds to key residues (e.g., Asp108 in Bcl-2) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical features (e.g., methoxy placement for solubility vs. carbazole planarity for binding) .

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